SK&F 86002 is a bicyclic imidazole compound initially developed as an anti-inflammatory agent. It belongs to the class of cytokine-suppressing anti-inflammatory drugs (CSAIDs) and has demonstrated inhibitory activity against both arachidonic acid metabolism and cytokine production. [] In scientific research, SK&F 86002 serves as a valuable tool for investigating inflammatory processes, kinase signaling pathways, and cellular responses to various stimuli. Its unique dual inhibitory properties and wide range of targets make it a versatile probe for exploring complex biological phenomena. []
SKF-86002 is a potent inhibitor of the p38 mitogen-activated protein kinase, a critical signaling molecule involved in various cellular processes including inflammation, cell differentiation, and apoptosis. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in diseases characterized by excessive inflammatory responses and cellular stress.
SKF-86002 was initially developed as part of a series of compounds aimed at modulating the p38 mitogen-activated protein kinase pathway. It has been studied in various experimental contexts, particularly concerning its effects on cytokine production and cellular stress responses.
SKF-86002 is classified as a small-molecule inhibitor targeting the p38 mitogen-activated protein kinase. It belongs to a broader category of kinase inhibitors that are being explored for their roles in treating inflammatory diseases, neurodegenerative disorders, and cancer.
The synthesis of SKF-86002 typically involves multi-step organic reactions, focusing on the formation of the imidazole ring and subsequent modifications to enhance its inhibitory properties. The synthesis can be summarized as follows:
The synthetic route may include reactions such as:
The molecular structure of SKF-86002 features an imidazole ring, which is essential for its biological activity. The compound's structure can be represented as follows:
SKF-86002 undergoes various chemical reactions that are critical for its function as an inhibitor. The primary reaction involves binding to the ATP-binding site of p38 mitogen-activated protein kinase, thus preventing its activation.
The mechanism by which SKF-86002 exerts its effects involves several steps:
Research indicates that treatment with SKF-86002 leads to significant reductions in reactive oxygen species production and delays in the formation of intracellular aggregates associated with cellular stress.
SKF-86002 is a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific optical rotation can vary based on purity and crystallization conditions.
SKF-86002 has been utilized extensively in research focused on:
SKF-86002 (6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole) emerged in the late 1980s as a structurally novel anti-inflammatory agent. Initial studies characterized its ability to inhibit lipoxygenase (IC₅₀ = 10 μM) and cyclooxygenase (IC₅₀ = 100 μM)-mediated arachidonic acid metabolism in in vitro models, distinguishing it from conventional nonsteroidal anti-inflammatory drugs (NSAIDs) [4] [6]. A pivotal breakthrough came when SKF-86002 was shown to potently suppress lipopolysaccharide (LPS)-stimulated interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) production in human monocytes (IC₅₀ = 1 μM) without affecting general DNA, RNA, or protein synthesis [7]. This selective cytokine inhibition—observed across multiple stimuli and cell types—suggested a unique mechanism targeting upstream signaling hubs rather than general cytotoxicity [7] [8].
Radioligand binding and photoaffinity labeling studies later identified a 43 kDa protein as the primary molecular target of SKF-86002 and related pyridinylimidazoles. This protein was cloned and characterized as a stress-activated mitogen-activated protein (MAP) kinase, initially termed cytokine-suppressive anti-inflammatory drug-binding protein (CSBP), now known as p38α MAP kinase [7]. SKF-86002 inhibited p38α kinase activity by competitively binding to the ATP pocket, with an IC₅₀ range of 0.1–1 μM in vitro [6] [8]. This discovery cemented its role as a foundational tool for probing p38 MAPK biology.
Table 1: Early Functional Characterization of SKF-86002
Biological Activity | Experimental System | IC₅₀/Effect Size | Significance |
---|---|---|---|
IL-1/TNF-α inhibition | Human monocytes (LPS) | 1 μM | Established cytokine-specific action |
5-lipoxygenase inhibition | RBL-1 cells | 10 μM | Dual anti-inflammatory mechanism |
Cyclooxygenase inhibition | RBL-1 cells | 100 μM | Weak COX inhibition vs. NSAIDs |
p38α MAPK kinase inhibition | In vitro kinase assays | 0.1–1 μM | Identified as a key mechanistic target |
Anti-arthritic activity | Rat adjuvant-induced arthritis | ED₅₀ = 30 mg/kg | Validated in vivo efficacy via oral administration |
SKF-86002 became instrumental in elucidating the physiological and pathological roles of p38 MAPK across diverse biological contexts:
Table 2: Key p38 MAPK Pathway Insights Revealed Using SKF-86002
Disease/Process Model | Key Finding with SKF-86002 | Biological Implication |
---|---|---|
Bcr/Abl+ leukemia | Reversed Ara-C resistance via p38 dephosphorylation | P38 mediates chemoresistance in CML |
Septic lung injury | Blocked leukocyte infiltration and CXC chemokine production | P38 drives chemokine-dependent tissue damage in sepsis |
Angiotensin II-induced hypertension | Restored hippocampal LTP and dendritic spine density | Neurovascular stress impairs cognition via p38 overactivation |
LPS-induced cytokine storm | Suppressed TNF-α/IL-1β via translational inhibition | P38α regulates cytokine synthesis post-transcriptionally |
mGluR-dependent LTD | Impaired synaptic depression in hippocampal slices | P38α in astrocytes modulates glutamate release and plasticity |
SKF-86002’s limitation as a dual p38/LOX inhibitor spurred second-generation compounds (e.g., SB203580). However, its use confirmed p38α’s centrality in sterile inflammation—responses to injury, ischemia, or protein aggregates—expanding beyond infection-driven pathways [7] [9]. This paved the way for clinical investigations of p38 inhibitors in autoimmune and neurodegenerative diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7